

STOCK2S-26016: A Comparative Analysis of Specificity and Selectivity

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Compound of Interest

Compound Name: STOCK2S-26016

Cat. No.: B2633875

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **STOCK2S-26016**'s performance against alternative compounds, supported by experimental data. **STOCK2S-26016** is a known inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion homeostasis. This pathway's dysregulation is implicated in hypertension, making its components attractive therapeutic targets.

STOCK2S-26016 specifically targets the interaction between the Ste20/SPS1-related proline/alanine-rich kinase (SPAK) and Oxidative Stress Responsive 1 (OSR1) with upstream WNK kinases. It achieves this by disrupting the binding of the conserved C-terminal (CCT) domain of SPAK/OSR1 to the RFXV/I motif present in WNKs. This allosteric inhibition mechanism offers a potential advantage in terms of selectivity over traditional ATP-competitive kinase inhibitors.

Comparative Analysis of In Vitro Potency

The inhibitory potential of **STOCK2S-26016** and its alternatives has been evaluated primarily through in vitro binding and kinase assays. Fluorescence Correlation Spectroscopy (FCS) was instrumental in the initial identification of **STOCK2S-26016** as a disruptor of the WNK-SPAK interaction.

Compound	Target	Assay Type	IC50
STOCK2S-26016	WNK-SPAK Interaction	FCS	16 μ M[1]
STOCK1S-50699	WNK-SPAK Interaction	FCS	Not explicitly found
Closantel	SPAK Kinase Activity	ELISA	0.77 μ M

Selectivity Profile Against the Human Kinome

A crucial aspect of any kinase inhibitor's utility is its selectivity. Non-specific inhibition of other kinases can lead to off-target effects and potential toxicity. Both **STOCK2S-26016** and its close analog, STOCK1S-50699, have demonstrated a high degree of selectivity. In a broad screening panel, these compounds did not significantly inhibit the activity of 139 different protein kinases, underscoring their specific mode of action targeting the WNK-SPAK/OSR1 pathway.[2]

While detailed percentage inhibition data for the full kinase panel is not publicly available, the lack of significant off-target activity at tested concentrations positions these CCT domain inhibitors as highly selective tools for studying the WNK-SPAK/OSR1 signaling cascade.

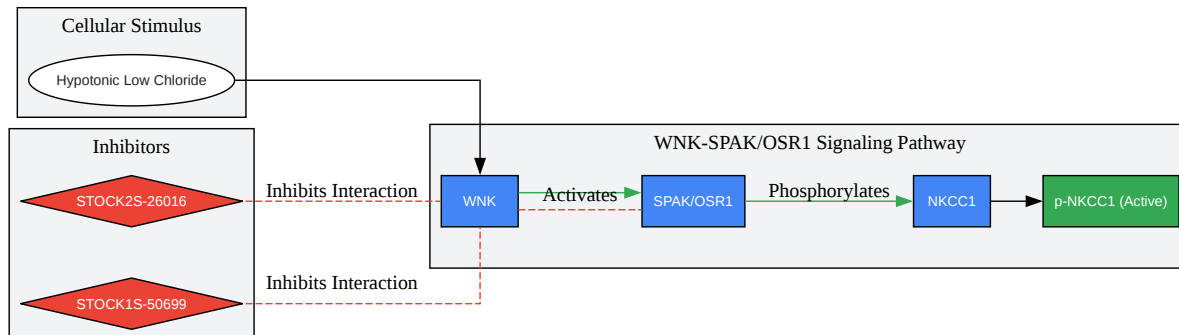
Cellular Activity and Differential Efficacy

Interestingly, despite their similar in vitro mechanism of action and high selectivity, **STOCK2S-26016** and STOCK1S-50699 exhibit different efficacy in cellular contexts. In studies utilizing hypotonic low chloride conditions to stimulate the WNK-SPAK/OSR1 pathway, only STOCK1S-50699 was able to suppress the phosphorylation of SPAK/OSR1 and their downstream target, the Na-K-Cl cotransporter 1 (NKCC1).[2] This suggests that while both compounds can disrupt the WNK-SPAK interaction in a cell-free system, STOCK1S-50699 may possess superior cell permeability or metabolic stability, leading to effective target engagement within a cellular environment.

Compound	Cellular Assay	Effect
STOCK2S-26016	Hypotonic low chloride-induced SPAK/OSR1 & NKCC1 phosphorylation	No significant inhibition[2]
STOCK1S-50699	Hypotonic low chloride-induced SPAK/OSR1 & NKCC1 phosphorylation	Inhibition observed[2]

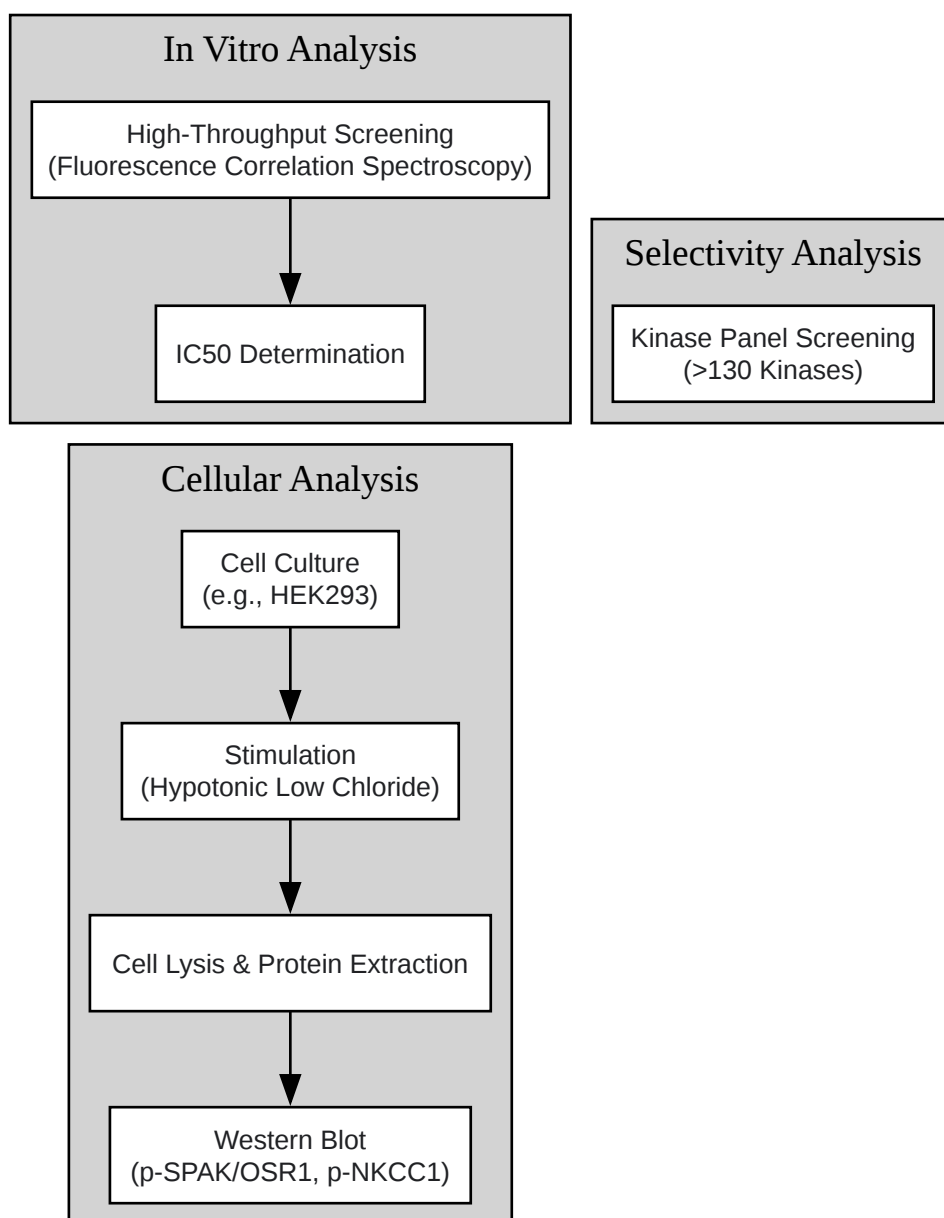
Signaling Pathway and Experimental Workflow

To visually represent the targeted signaling pathway and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.



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Figure 1. The WNK-SPAK/OSR1 signaling cascade and the point of intervention for **STOCK2S-26016**.



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- 2. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
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